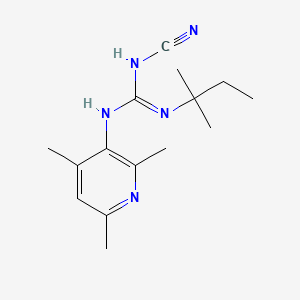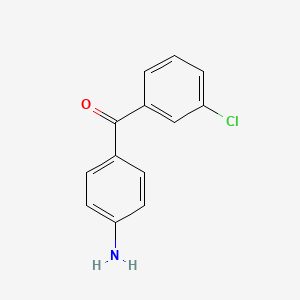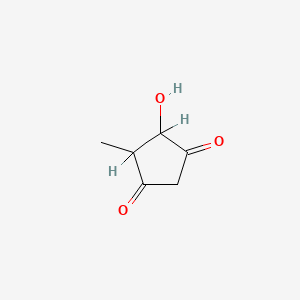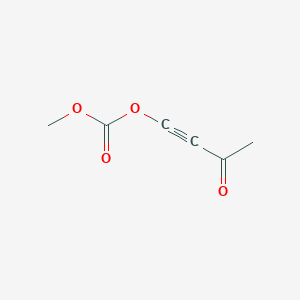
Methyl 3-oxobut-1-yn-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxobut-1-yn-1-yl carbonate is an organic compound with a unique structure that combines a carbonate group with an alkyne and a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-oxobut-1-yn-1-yl carbonate can be synthesized through the reaction of propargyl alcohol with carbon dioxide in the presence of a phosphine catalyst. This reaction typically occurs under ambient temperature and pressure, making it an efficient and environmentally friendly method . The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts. The scalability of the synthesis process makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxobut-1-yn-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxobut-1-yn-1-yl carbonate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of methyl 3-oxobut-1-yn-1-yl carbonate involves its ability to undergo various chemical transformations. The carbonate group can participate in cycloaddition reactions, while the alkyne and ketone groups provide sites for further functionalization. These reactions are often catalyzed by phosphine or other nucleophilic catalysts, which facilitate the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Compounds: Compounds containing the propargyl group, such as propargyl alcohol and propargyl bromide, share similar reactivity and applications.
Cyclic Carbonates: These compounds, formed through the reaction of carbon dioxide with various alcohols, have similar chemical properties and applications.
Alkyne Derivatives: Compounds with alkyne groups, such as alkynyl phosphonates, exhibit similar reactivity in cycloaddition and substitution reactions.
Uniqueness
Methyl 3-oxobut-1-yn-1-yl carbonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form cyclic carbonates and other derivatives makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
344245-70-1 |
|---|---|
Molekularformel |
C6H6O4 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
methyl 3-oxobut-1-ynyl carbonate |
InChI |
InChI=1S/C6H6O4/c1-5(7)3-4-10-6(8)9-2/h1-2H3 |
InChI-Schlüssel |
LNZHVONNOFPCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#COC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


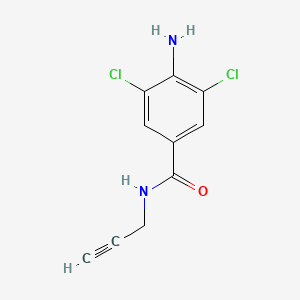
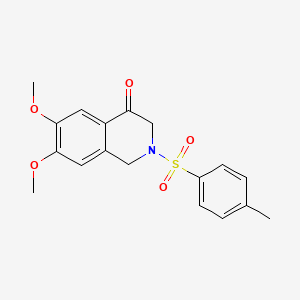

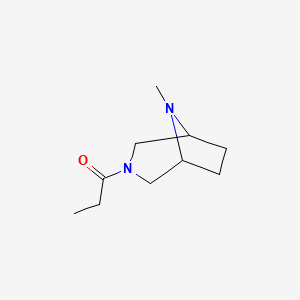
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
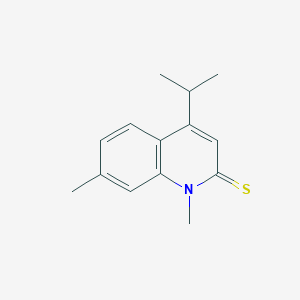


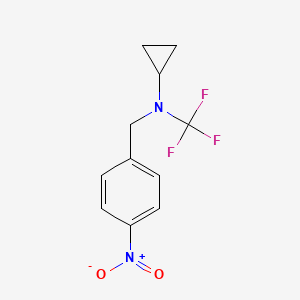
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
